4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
This compound is a derivative of indole . Indole derivatives have been found in many important synthetic drug molecules and have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The most potent compound against cancer cell lines was found to be 3-((4-(3,4-dichlorobenzyl)piperazin-1-yl)methyl)-1H-indole .
Scientific Research Applications
Antiviral Activity
A study has shown that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antiviral activity against enteroviruses, particularly coxsackieviruses, with some derivatives inhibiting virus replication at nanomolar concentrations. These compounds' activity was attributed to specific structural features, indicating potential applications in designing antiviral agents against specific human enteroviruses (J. Chern et al., 2004).
Human A₃ Adenosine Receptor Antagonism
Another study reported on water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as potent human A₃ adenosine receptor antagonists, highlighting their potential for intravenous infusion due to enhanced water solubility and stability at physiological pH. This research opens avenues for the development of new therapeutic agents targeting adenosine receptors (P. Baraldi et al., 2012).
Heterocyclic Chemistry
In the realm of heterocyclic chemistry, novel derivatives incorporating the pyrazolo[3,4-d]pyrimidine moiety have been synthesized, expanding the chemical space for the development of compounds with potential biological activities. Such research demonstrates the versatility of this chemical structure in synthesizing diverse heterocyclic compounds with possible applications in drug development and other areas of chemical biology (Yuh-Wen Ho & Maw-Cherng Suen, 2013).
Microwave-Assisted Synthesis
Efficient microwave-assisted synthesis methods for pyrazolo[1,5-a]pyrimidines have been developed, showcasing the compound's role in facilitating rapid synthesis techniques. This approach could significantly accelerate the discovery and optimization of new compounds for various scientific and industrial applications (Ahmed E. M. Mekky et al., 2021).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the suppression of tumor cell growth . The pyrazolopyrimidine moiety in the compound acts as a bioisostere of adenine and retains the main interactions of ATP at the kinase domain .
Biochemical Pathways
The inhibition of CDK2 affects multiple biochemical pathways. It leads to the alteration of cell cycle progression and induces apoptosis within cells . Additionally, the compound may inhibit microtubule synthesis, which is critical to a tumor cell’s ability to grow and metastasize .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . It inhibits the growth of these cells, thereby suppressing the proliferation of cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[3,4-d]pyrimidines can interact with various enzymes and proteins The nature of these interactions is likely dependent on the specific structure of the compound and the biochemical context in which it is present
Cellular Effects
It is possible that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
4-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N6/c23-19-7-6-16(12-20(19)24)14-28-8-10-29(11-9-28)21-18-13-27-30(22(18)26-15-25-21)17-4-2-1-3-5-17/h1-7,12-13,15H,8-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHRBLJSMPWZCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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